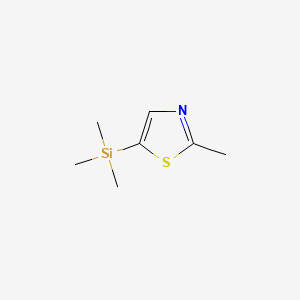

2-Methyl-5-(trimethylsilyl)thiazole

CAS No.:

Cat. No.: VC18317529

Molecular Formula: C7H13NSSi

Molecular Weight: 171.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13NSSi |

|---|---|

| Molecular Weight | 171.34 g/mol |

| IUPAC Name | trimethyl-(2-methyl-1,3-thiazol-5-yl)silane |

| Standard InChI | InChI=1S/C7H13NSSi/c1-6-8-5-7(9-6)10(2,3)4/h5H,1-4H3 |

| Standard InChI Key | IUQHVTBAGLMFJF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC=C(S1)[Si](C)(C)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The thiazole core of 2-methyl-5-(trimethylsilyl)thiazole consists of a five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The methyl group at C2 and the trimethylsilyl (TMS) group at C5 introduce steric and electronic modifications that distinguish it from simpler thiazoles. The TMS group’s silicon atom forms three bonds with methyl groups, creating a bulky substituent that influences the compound’s aromaticity and reactivity .

Table 1: Key Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁NSSi | |

| Molar Mass | 157.31 g/mol | |

| Boiling Point | 56–57°C at 10 mmHg | |

| Density (25°C) | 0.985 g/mL | |

| Refractive Index | 1.4980 |

Electronic and Steric Effects

The electron-donating methyl group and the electron-withdrawing TMS group create a polarized electron distribution across the thiazole ring. This polarization enhances nucleophilic reactivity at the sulfur atom while stabilizing the ring against electrophilic attack . The TMS group’s steric bulk further moderates reaction kinetics, making the compound a versatile intermediate in cross-coupling reactions .

Synthesis and Manufacturing

Primary Synthetic Route

The most efficient synthesis involves treating 2-bromothiazole with n-butyllithium at low temperatures (–78°C), followed by quenching with chlorotrimethylsilane (Eq. 1) :

This method yields the product in high purity (>95%) and is scalable for industrial applications .

Alternative Methods

Alternative approaches include:

-

Direct silylation: Reacting 2-methylthiazole with hexamethyldisilazane (HMDS) in the presence of a catalyst.

-

Metathesis: Utilizing Grignard reagents to introduce the TMS group selectively .

Physicochemical Properties

Thermal Stability

The compound remains stable under inert atmospheres up to 200°C but undergoes gradual hydrolysis in humid environments due to the TMS group’s sensitivity to moisture . Storage recommendations include airtight containers with nitrogen purging and temperatures maintained at 2–8°C .

Solubility and Reactivity

2-Methyl-5-(trimethylsilyl)thiazole is highly soluble in nonpolar solvents (e.g., THF, dichloromethane) but immiscible with water . Its reactivity profile includes:

-

Nucleophilic substitutions: The sulfur atom participates in thiol-ene reactions.

-

Cross-coupling: Palladium-catalyzed couplings with aryl halides yield biaryl thiazoles .

Applications in Organic Synthesis

Formyl Anion Equivalent

The compound acts as a masked formyl group in homologation reactions. For example, it reacts with aldehydes to form β-hydroxy thiazoles, which can be hydrolyzed to ketones (Eq. 2) :

Comparative Analysis with Related Thiazoles

Table 2: Structural and Functional Analogues

The TMS group in 2-methyl-5-(trimethylsilyl)thiazole enhances its stability in synthetic pathways compared to ethyl or stannyl derivatives, which are prone to oxidation or toxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume